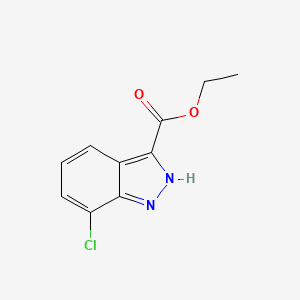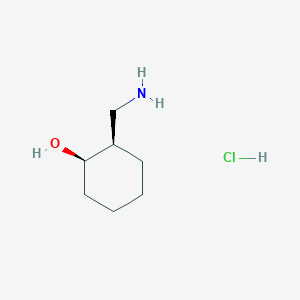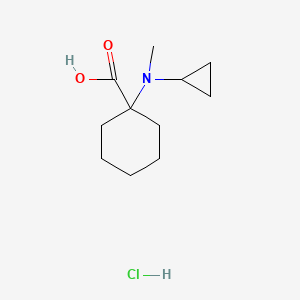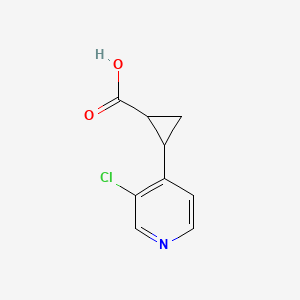![molecular formula C7H10N2O B1501710 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 886371-60-4](/img/structure/B1501710.png)
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine, also known as THOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. THOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This property makes THOP a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. In
Mecanismo De Acción
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has been shown to increase the release of dopamine and serotonin in the brain. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is its potency as an acetylcholinesterase inhibitor. This compound has been shown to be more potent than other commonly used inhibitors such as donepezil and rivastigmine. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and there is still much that is unknown about its properties and potential side effects. Additionally, this compound is a highly reactive compound, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine. One area of interest is in the development of new drugs based on this compound. Researchers are exploring the use of this compound as a starting point for the development of new acetylcholinesterase inhibitors that may be more effective than current treatments. Another area of interest is in the study of this compound's effects on other neurotransmitters and receptors in the brain. Finally, researchers are also exploring the potential use of this compound in the treatment of other neurological disorders beyond Alzheimer's disease.
Aplicaciones Científicas De Investigación
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has been extensively studied for its potential applications in research. One of the most promising areas of research is in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine in the brain. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRKSFJZPVYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693884 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886371-60-4 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)








![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)
